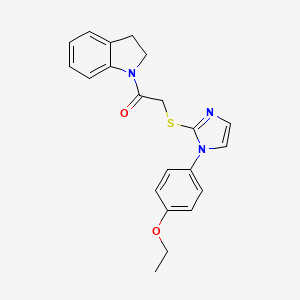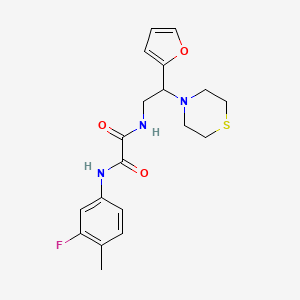
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide” is a complex organic molecule. It contains several functional groups including a fluoro-substituted methylphenyl group, a furan ring, a thiomorpholine ring, and an oxalamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each targeting a specific functional group. For instance, the fluoro-substituted methylphenyl group could potentially be synthesized using electrophilic aromatic substitution . The furan ring could be synthesized using Paal-Knorr synthesis or other similar methods .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the fluoro-substituted methylphenyl group would add electron-withdrawing character to the molecule, while the furan ring would contribute electron-donating character .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the fluoro group on the methylphenyl ring could potentially be substituted with other groups via nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoro group could increase its lipophilicity, potentially affecting its solubility in different solvents .Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide has led to the development of various synthesis methods and exploration of their chemical properties. For instance, compounds with complex structures incorporating elements such as fluoroalkyl, furan, and thiomorpholine have been synthesized and characterized, highlighting the chemical versatility and potential for creating novel substances with unique properties for scientific research (Kim, Singh, & Shreeve, 2004).
Antimicrobial and Antitubercular Activity
Compounds structurally similar or related to N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide have been investigated for their antimicrobial and antitubercular activities. Studies have shown that specific modifications in the chemical structure can lead to significant antimicrobial properties, opening pathways for developing new therapeutic agents against various bacterial and fungal infections (Basoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013; Biava, Porretta, Poce, Battilocchio, Alfonso, De Logu, Serra, Manetti, & Botta, 2010).
Synthesis of Novel Compounds for Potential Pharmacological Applications
Research has also focused on the synthesis of novel compounds with potential pharmacological applications, including those targeting specific receptors implicated in various diseases. This area of research emphasizes the importance of chemical synthesis techniques in creating compounds with precise pharmacological targets, contributing to the development of new drugs and therapeutic strategies (Dugovic, Shelton, Aluisio, Fraser, Jiang, Sutton, Bonaventure, Yun, Li, Lord, Dvorak, Carruthers, Lovenberg, & Dugovic, 2009).
Photophysical and Electrochemical Properties
The exploration of photophysical and electrochemical properties of furan-fused and fluorinated compounds provides insights into the potential applications of these compounds in materials science, including their use in light-emitting devices and as part of electronic materials. The study of such properties is crucial for the development of new materials with specific optical and electronic characteristics (Liu, Gong, Cimrová, Výprachtický, Liu, Luo, Yuan, Hu, Su, & Zou, 2019).
properties
IUPAC Name |
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c1-13-4-5-14(11-15(13)20)22-19(25)18(24)21-12-16(17-3-2-8-26-17)23-6-9-27-10-7-23/h2-5,8,11,16H,6-7,9-10,12H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPUAAADZHSPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCSCC3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-fluoro-4-methylphenyl)-N2-(2-(furan-2-yl)-2-thiomorpholinoethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2656673.png)
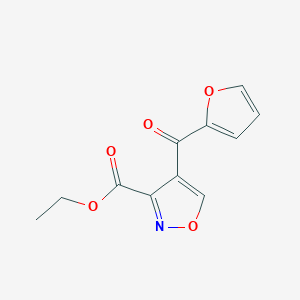
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(thiophen-3-yl)methanone](/img/structure/B2656677.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2656678.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2656681.png)
![(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-ol](/img/structure/B2656682.png)
![5-Chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]pyrimidin-2-amine](/img/structure/B2656688.png)
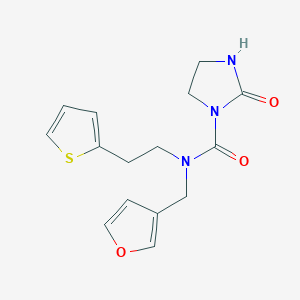
![(Z)-2-amino-3-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylideneamino]but-2-enedinitrile](/img/structure/B2656690.png)
sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene})amine](/img/structure/B2656691.png)
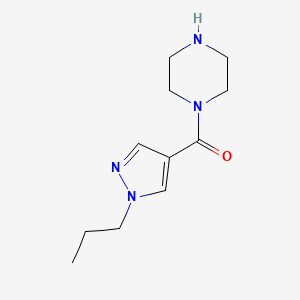
![3-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2656693.png)
